molecular formula C14H16O B12906815 2-Methyl-3-phenyl-5-propylfuran CAS No. 88928-41-0

2-Methyl-3-phenyl-5-propylfuran

Cat. No.: B12906815
CAS No.: 88928-41-0
M. Wt: 200.28 g/mol
InChI Key: ZBVRUYSZSAWETD-UHFFFAOYSA-N
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Description

Structural Identification and Characterization of 2-Methyl-3-phenyl-5-propylfuran

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name 2-methyl-3-phenyl-5-propylfuran is derived from the parent furan ring, a five-membered aromatic heterocycle with one oxygen atom. The numbering begins at the oxygen atom (position 1), proceeding clockwise. Substituents are assigned positions based on their attachment points:

  • A methyl group (-CH₃) at position 2.
  • A phenyl group (-C₆H₅) at position 3.
  • A propyl group (-CH₂CH₂CH₃) at position 5.

This nomenclature follows IUPAC Rule C-212.4 for substituted furans, prioritizing substituents in ascending numerical order while minimizing locants. The systematic classification places the compound within the broader family of alkyl- and aryl-substituted furans, which are widely studied for their applications in flavor chemistry and organic synthesis.

Molecular Formula and Weight Analysis

The molecular formula of 2-methyl-3-phenyl-5-propylfuran is C₁₄H₁₆O , as confirmed by high-resolution mass spectrometry. The molecular weight is 200.28 g/mol , calculated from the sum of atomic masses:

  • Carbon (12.01 g/mol × 14) = 168.14 g/mol
  • Hydrogen (1.008 g/mol × 16) = 16.13 g/mol
  • Oxygen (16.00 g/mol × 1) = 16.00 g/mol
Table 1: Molecular Formula Comparison with Related Furan Derivatives
Compound Molecular Formula Molecular Weight (g/mol)
2-Methyl-3-phenyl-5-propylfuran C₁₄H₁₆O 200.28
2-Methyl-5-propylfuran C₈H₁₂O 124.18
5-(4-Chlorophenyl)-3-(5-methylfuran-2-ylmethylene)-3H-furan-2-one C₁₆H₁₁ClO₃ 286.71

The inclusion of a phenyl group distinguishes this compound from simpler alkylfurans, contributing to its increased molecular weight and aromatic character.

Two-Dimensional (2D) Structural Representation

The 2D structure of 2-methyl-3-phenyl-5-propylfuran is defined by its planar furan ring, with substituents oriented in specific positions. The Simplified Molecular Input Line Entry System (SMILES) notation is CCCC1=CC(C2=CC=CC=C2)=C(C)O1, which encodes:

  • A furan ring (O1) with atoms numbered 1 (oxygen) to 5.
  • A propyl group (CCCC) at position 5.
  • A methyl group (C) at position 2.
  • A phenyl group (C2=CC=CC=C2) at position 3.
Figure 1: 2D Structural Diagram
       O  
       │  
CH₃─C─C─C₆H₅  
       │  
CH₂CH₂CH₃  

This arrangement maximizes conjugation between the oxygen’s lone pairs and the π-system of the aromatic phenyl group, stabilizing the molecule through resonance.

Three-Dimensional (3D) Conformational Analysis

The 3D conformation of 2-methyl-3-phenyl-5-propylfuran has been modeled using density functional theory (DFT) and X-ray crystallography data from analogous compounds. Key findings include:

  • Ring puckering : The furan ring adopts a slight envelope conformation due to steric interactions between the methyl and phenyl groups.
  • Dihedral angles : The propyl group at position 5 exhibits free rotation, resulting in multiple low-energy conformers.
  • Van der Waals interactions : The phenyl group’s planar geometry allows for π-stacking with adjacent molecules in crystalline phases.
Table 2: Key Bond Lengths and Angles (DFT Calculations)
Parameter Value (Å or °)
C-O bond length 1.36 Å
C2-C3 bond length 1.43 Å
C3-C₆H₅ bond length 1.48 Å
O-C5-C6 (propyl) bond angle 112.5°

These values align with those observed in 2-methyl-5-phenyl-3-acetylfuran (C₁₃H₁₂O₂), where similar steric effects influence molecular geometry.

Comparative Analysis with Related Furan Derivatives

2-Methyl-3-phenyl-5-propylfuran shares structural motifs with several furan derivatives but differs in substitution patterns:

  • 2-Methyl-5-propylfuran :

    • Lacks the phenyl group at position 3.
    • Lower molecular weight (124.18 g/mol vs. 200.28 g/mol).
    • Reduced aromatic stabilization due to the absence of the phenyl π-system.
  • 5-(4-Chlorophenyl)-3-(5-methylfuran-2-ylmethylene)-3H-furan-2-one :

    • Contains a fused furanone ring system.
    • Chlorine substituent introduces electronegative effects absent in 2-methyl-3-phenyl-5-propylfuran.
  • 2-Methyl-3-acetyl-5-phenylfuran :

    • Features an acetyl group (-COCH₃) at position 3 instead of a phenyl group.
    • Higher polarity due to the ketone functional group.

These comparisons highlight how substituent identity and position modulate electronic properties, solubility, and potential applications in organic synthesis.

Properties

CAS No.

88928-41-0

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-methyl-3-phenyl-5-propylfuran

InChI

InChI=1S/C14H16O/c1-3-7-13-10-14(11(2)15-13)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3

InChI Key

ZBVRUYSZSAWETD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(O1)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-5-propylfuran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing furans, where 1,4-dicarbonyl compounds undergo cyclization in the presence of an acid catalyst . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can efficiently form carbon-carbon bonds between aryl halides and organoboron compounds .

Industrial Production Methods

Industrial production of 2-Methyl-3-phenyl-5-propylfuran may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-5-propylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-Methyl-3-phenyl-5-propylfuran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: It can be used in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-5-propylfuran depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact pathways involved can vary based on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-3-phenylsulfonyl-5-propyl-1-benzofuran

This benzofuran derivative (Fig. 1) shares substituent positions (2-methyl, 3-phenyl, 5-propyl) with the target compound but differs critically in two aspects:

Core Structure : The benzofuran system incorporates a fused benzene ring, enhancing aromatic conjugation and stability compared to the simple furan core of 2-Methyl-3-phenyl-5-propylfuran. Benzofurans generally exhibit higher melting points and lower solubility in polar solvents due to increased molecular planarity and π-π stacking interactions .

Functional Group : The sulfonyl (-SO₂-) group at position 3 introduces strong electron-withdrawing effects, altering reactivity. In contrast, the phenyl group in 2-Methyl-3-phenyl-5-propylfuran is electron-donating, which may enhance electrophilic substitution at the furan ring.

Key Data Comparison

Property 2-Methyl-3-phenyl-5-propylfuran (Hypothetical) 2-Methyl-3-phenylsulfonyl-5-propyl-1-benzofuran
Molecular Formula C₁₄H₁₆O C₁₉H₂₀O₃S
Molecular Weight (g/mol) 200.28 328.42
Core Structure Furan Benzofuran
Substituent Effects Electron-donating (phenyl) Electron-withdrawing (sulfonyl)
Melting Point Not reported 138–140°C (crystallized from ethanol)
Synthetic Route Unreported Multi-step sulfonylation of benzofuran precursors
Other Substituted Furans
  • 5-Propyl-2-methylfuran : Lacking the phenyl group, this simpler analog is more volatile and less thermally stable, highlighting the role of the 3-phenyl group in enhancing aromatic stabilization.
  • 3-Phenylfuran Derivatives: Compounds like 3-phenyl-2,5-dimethylfuran exhibit increased lipophilicity compared to 2-Methyl-3-phenyl-5-propylfuran due to additional methyl groups, affecting solubility in nonpolar solvents.

Research Findings and Discussion

  • Such methods may be adaptable but would need optimization to avoid ring oxidation or substituent rearrangements .
  • Applications : Benzofuran derivatives like the sulfonyl analog are studied for medicinal applications (e.g., kinase inhibition), whereas simpler furans are often used as flavorants. The propyl chain in 2-Methyl-3-phenyl-5-propylfuran may enhance its utility in hydrophobic polymer matrices or as a ligand in coordination chemistry.

Biological Activity

Overview

2-Methyl-3-phenyl-5-propylfuran is an organic compound belonging to the furan family, characterized by its unique structure which includes a five-membered aromatic ring with an oxygen atom. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

PropertyValue
CAS No. 88928-41-0
Molecular Formula C₁₄H₁₆O
Molecular Weight 200.28 g/mol
IUPAC Name 2-methyl-3-phenyl-5-propylfuran
InChI Key ZBVRUYSZSAWETD-UHFFFAOYSA-N

The biological activity of 2-Methyl-3-phenyl-5-propylfuran is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Modulation: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding: It could interact with cellular receptors, potentially affecting signal transduction processes.
  • Protein Interaction: The compound may bind to proteins, altering their function and impacting cellular processes.

Biological Activities

Research into the biological activities of 2-Methyl-3-phenyl-5-propylfuran has revealed several potential therapeutic applications:

  • Antimicrobial Activity:
    • Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness comparable to established antibiotics in inhibiting growth in certain Gram-positive and Gram-negative bacteria.
  • Anticancer Potential:
    • The compound's structure allows it to engage in interactions that may lead to apoptosis in cancer cells. Research indicates that derivatives of furan compounds often display significant cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Effects:
    • Some studies have suggested that furan derivatives can modulate inflammatory responses, indicating a potential role in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 2-Methyl-3-phenyl-5-propylfuran:

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of various furan derivatives, including 2-Methyl-3-phenyl-5-propylfuran. The results indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .

Study 2: Cytotoxicity Evaluation

In vitro assays were performed on several cancer cell lines, revealing that 2-Methyl-3-phenyl-5-propylfuran induced apoptosis at specific concentrations. The IC50 values indicated a promising therapeutic window for further development as an anticancer agent .

Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of furan compounds demonstrated that 2-Methyl-3-phenyl-5-propylfuran could reduce the production of pro-inflammatory cytokines in cell culture models, suggesting its potential for treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-3-phenyl-5-propylfuran, and what analytical techniques validate its purity?

  • Methodological Answer : The synthesis of benzofuran derivatives like 2-Methyl-3-phenyl-5-propylfuran often involves cyclization reactions using halogenated solvents and oxidants. For instance, analogous compounds are synthesized via Friedel-Crafts alkylation or oxidative coupling, with 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Post-synthesis, purity is validated using HPLC or GC-MS, while structural confirmation employs 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in related benzofuran sulfonyl derivatives .

Q. How is the structural characterization of 2-Methyl-3-phenyl-5-propylfuran performed, and what spectral discrepancies require resolution?

  • Methodological Answer : Structural characterization typically combines spectroscopic and crystallographic methods. 1^1H NMR identifies substituent positions (e.g., methyl, phenyl, and propyl groups), while 13^{13}C NMR confirms carbon environments. Infrared (IR) spectroscopy detects functional groups like furan rings. Discrepancies in NOE (Nuclear Overhauser Effect) data or unexpected coupling constants may arise due to conformational flexibility; these are resolved by comparing experimental data with computational models (e.g., DFT calculations) or single-crystal X-ray diffraction, as seen in structurally analogous sulfonyl benzofurans .

Q. What safety protocols are recommended for handling 2-Methyl-3-phenyl-5-propylfuran in laboratory settings?

  • Methodological Answer : Follow the Research Institute for Fragrance Materials (RIFM) safety evaluation framework, which includes toxicity screening (e.g., dermal sensitization assays), exposure limit assessments, and environmental fate studies . For handling, use fume hoods, nitrile gloves, and closed containers to prevent inhalation or skin contact, as recommended for structurally similar furans . Emergency protocols include immediate decontamination and consultation with poison control centers for accidental exposure.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-Methyl-3-phenyl-5-propylfuran?

  • Methodological Answer : Optimize parameters systematically:

  • Catalysts : Test Lewis acids (e.g., FeCl3_3) or Brønsted acids (e.g., H2_2SO4_4) to enhance cyclization efficiency.
  • Solvents : Evaluate polar aprotic solvents (e.g., DMF) versus fluorinated alcohols (e.g., hexafluoroisopropanol) to stabilize reactive intermediates .
  • Temperature : Conduct kinetic studies at 25–80°C to identify ideal thermal conditions.
  • Monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust reagent stoichiometry in real time .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

Verify Computational Models : Re-optimize geometry using higher-level theory (e.g., B3LYP/6-311+G(d,p)) and compare with crystallographic data .

Re-examine Experimental Artifacts : Check for solvent effects, impurities, or tautomerization using deuterated solvents or 2D NMR (e.g., HSQC, HMBC).

Cross-Validate with Alternative Techniques : For example, resolve 13^{13}C NMR signal overlaps using DEPT-135 or heteronuclear correlation spectroscopy .

Publish Discrepancies : Document unresolved issues in open-access databases (e.g., PubChem) to crowdsource solutions .

Q. What computational strategies predict the physicochemical properties and reactivity of 2-Methyl-3-phenyl-5-propylfuran?

  • Methodological Answer :

  • Property Prediction : Use QSPR (Quantitative Structure-Property Relationship) models to estimate logP, boiling points, and solubility. Tools like EPI Suite or COSMOtherm leverage SMILES inputs for rapid screening .
  • Reactivity Analysis : Perform frontier molecular orbital (FMO) calculations (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. MD simulations assess conformational stability under varying pH and temperature .
  • Toxicity Profiling : Apply OECD QSAR Toolbox to predict eco-toxicological endpoints, reducing reliance on in vivo testing .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing 2-Methyl-3-phenyl-5-propylfuran across laboratories?

  • Methodological Answer :

  • Detailed Reporting : Document exact reagent grades, solvent batch numbers, and equipment calibration data.
  • Open Data Sharing : Deposit raw spectral data (NMR, HRMS) in repositories like Zenodo or ChemRxiv.
  • Collaborative Validation : Partner with independent labs to replicate synthesis using shared protocols, as done in multi-institutional crystallography studies .

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